molecular formula C10H11F4NO B15237222 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B15237222
M. Wt: 237.19 g/mol
InChI Key: WSXZHADEXJJPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1270373-28-8) is a fluorinated amino alcohol derivative with the molecular formula C₁₀H₁₁F₄NO. Its structure features a propan-2-ol backbone substituted at the 1-position with an amino group and a 3-fluoro-4-(trifluoromethyl)phenyl aromatic ring. Key physicochemical properties include:

  • Density: 1.326 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 307.5 ± 37.0 °C (predicted)
  • pKa: 12.33 ± 0.45 (predicted) .

The compound’s fluorine-rich aromatic ring enhances its lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3

InChI Key

WSXZHADEXJJPSR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves organic synthesis methods. One possible synthetic route includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol. This intermediate is then reacted with an appropriate amine to yield the desired compound .

Chemical Reactions Analysis

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1392212-91-7)

This analog replaces the 3-fluoro substituent with 3-chloro while retaining the 4-(trifluoromethyl)phenyl group. Key differences include:

  • Molecular Formula: C₁₀H₁₁ClF₃NO
  • Molecular Weight : 253.45 g/mol (vs. 237.20 g/mol for the fluoro analog)
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl Chloride

Its properties include:

  • Molecular Formula : C₇H₄ClF₃O₂S
  • Functional Group: Sulfonyl chloride introduces electrophilic reactivity, contrasting with the amino alcohol’s nucleophilic character .

Structural Isomers

(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol

This isomer positions the amino group at the 2-position of propan-1-ol instead of the 1-position. Differences include:

  • Backbone Orientation: Altered stereoelectronic properties due to the amino group’s position.
  • Applications : Such isomers are often explored for divergent pharmacological profiles .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent
1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL 1270373-28-8 C₁₀H₁₁F₄NO 237.20 3-F, 4-CF₃
(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1392212-91-7 C₁₀H₁₁ClF₃NO 253.45 3-Cl, 4-CF₃
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol N/A C₁₀H₁₂F₃NO 219.21 (estimated) Amino at propan-1-ol C2
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride EN300-366220 C₇H₄ClF₃O₂S 250.30 Sulfonyl chloride, 3-CF₂H

Research Implications

  • Halogen Effects : The chloro analog’s higher molecular weight and steric demand may reduce solubility compared to the fluoro variant, influencing pharmacokinetics .
  • Isomer Specificity: Positional isomers like (S)-2-(4-trifluoromethyl-phenyl-amino)-propan-1-ol highlight the role of backbone geometry in target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.